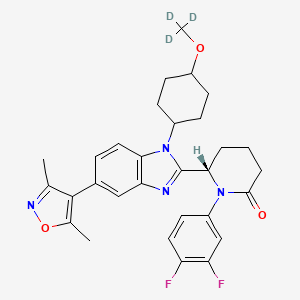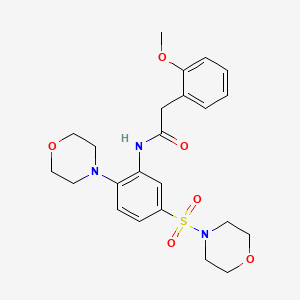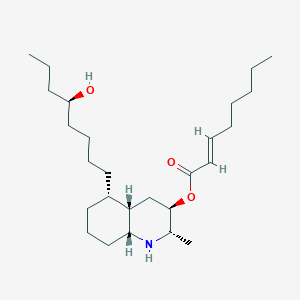
6-Hydroxykaempferol 7-O-|A-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxykaempferol 7-O-β-glucopyranoside typically involves the glycosylation of 6-hydroxykaempferol with a glucopyranosyl donor under specific reaction conditions. The reaction is usually catalyzed by enzymes or chemical catalysts to ensure the selective formation of the β-glucopyranoside linkage .
Industrial Production Methods
Industrial production of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves the extraction and purification from natural sources such as Tagetes minuta. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxykaempferol 7-O-β-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-Hydroxykaempferol 7-O-β-glucopyranoside .
Aplicaciones Científicas De Investigación
6-Hydroxykaempferol 7-O-β-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases, cancer, and other health conditions.
Industry: Utilized in the development of natural health products, cosmetics, and dietary supplements
Mecanismo De Acción
The mechanism of action of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Hydroxykaempferol 7-O-β-glucopyranoside include other flavonol glycosides such as:
- Kaempferol 3-O-β-glucopyranoside
- Quercetin 3-O-β-glucopyranoside
- Myricetin 3-O-β-glucopyranoside
Uniqueness
6-Hydroxykaempferol 7-O-β-glucopyranoside is unique due to its specific glycosylation pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct biological activities and potential health benefits compared to other flavonol glycosides .
Propiedades
Fórmula molecular |
C21H20O12 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-14(25)17(28)19(30)21(33-11)32-10-5-9-12(15(26)13(10)24)16(27)18(29)20(31-9)7-1-3-8(23)4-2-7/h1-5,11,14,17,19,21-26,28-30H,6H2/t11-,14-,17+,19-,21-/m1/s1 |
Clave InChI |
IYEWEDZIDUAUTD-HSOQPIRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)








![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


